molecular formula C20H20N2OS2 B2847445 N-(5-benzyl-1,3-thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 708999-84-2

N-(5-benzyl-1,3-thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2847445
CAS No.: 708999-84-2
M. Wt: 368.51
InChI Key: ISKDMWKMUJCXKX-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core fused with a tetrahydrobenzene ring, substituted with a methyl group at the 6-position. The carboxamide group at the 3-position of the benzothiophene is linked to a 5-benzyl-1,3-thiazol-2-yl moiety. This structural motif is associated with anticancer activity, particularly against colon cancer cell lines, as demonstrated in preclinical studies .

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-13-7-8-16-17(12-24-18(16)9-13)19(23)22-20-21-11-15(25-20)10-14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKDMWKMUJCXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Biological Activity/Properties Reference
N-(5-benzyl-1,3-thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Target Compound) 5-benzyl-1,3-thiazol-2-yl C₂₁H₂₁N₂OS₂ 381.53 Inhibits colon cancer cell growth via interaction with oncogenic targets .
N-(4-chloro-1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-chloro-1,3-benzothiazol-2-yl (Cl substitution) C₁₇H₁₅ClN₂OS₂ 362.90 Increased electrophilicity due to Cl; unconfirmed biological activity .
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 5-(2-chlorobenzyl)-1,3-thiazol-2-yl (ortho-Cl on benzyl) C₂₁H₂₀ClN₂OS₂ 415.97 Enhanced lipophilicity; potential improved target binding but reduced solubility .
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide Isoxazole replaces thiazole; 2-chlorophenyl substituent C₂₂H₂₂ClN₃O₃S 443.95 Altered electronic properties; may influence metabolic stability vs. thiazole derivatives .
N-(4-fluorophenyl)-2-{[(1E)-(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-fluorophenyl; Schiff base modification C₂₃H₂₂FN₂O₂S 408.50 Crystal structure resolved (ORTEP-3/WinGX); potential for hydrogen bonding .

Key Comparative Insights

  • Thiazole vs. Benzothiazole/Isoxazole :
    • The thiazole ring in the target compound contributes to π-π stacking interactions in biological targets. Replacement with benzothiazole () introduces a fused benzene ring, increasing rigidity but possibly reducing conformational flexibility . Isoxazole derivatives () may exhibit altered metabolic pathways due to differences in heteroatom electronegativity .
  • Substituent Effects: Benzyl vs. Chlorobenzyl: The 2-chlorobenzyl substituent () enhances lipophilicity (ClogP ~3.5 vs. Electron-Withdrawing Groups (Cl, F): Chlorine in and fluorine in increase electrophilicity, which may enhance target binding but also susceptibility to nucleophilic attack in vivo .
  • Biological Activity: The 5-benzyl-1,3-thiazol-2-yl fragment () is critical for anticancer activity, as its removal or replacement (e.g., with 4-fluorophenyl in ) diminishes potency . Derivatives with chloro-substitutions () show unconfirmed but hypothesized activity against kinase targets due to structural similarity to known inhibitors .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound (ClogP ~3.0) is less lipophilic than its 2-chlorobenzyl analogue (ClogP ~3.5), suggesting a balance between membrane permeability and solubility .
  • Hydrogen Bonding : The carboxamide group in the target compound participates in hydrogen bonding (graph set analysis in ), a feature retained in analogues like but disrupted in isoxazole derivatives .

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